molecular formula C11H11N6O6P B1196040 (6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol CAS No. 50663-90-6

(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B1196040
CAS No.: 50663-90-6
M. Wt: 354.22 g/mol
InChI Key: SWFIGDRXLWNILX-CQVXPMKFSA-N
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Description

The compound “(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups and a unique structural framework, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, oxidation, and reduction processes, as well as the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may serve as a probe for studying enzyme activity or as a ligand for binding to specific proteins. Its structural features could enable interactions with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties

Industry

In industry, this compound could be used as a catalyst or as a precursor for the synthesis of materials with specific properties. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target, resulting in various biological or chemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups and unique structural frameworks. Examples may include:

  • (6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its structural framework. These features may confer unique reactivity, binding properties, or biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

50663-90-6

Molecular Formula

C11H11N6O6P

Molecular Weight

354.22 g/mol

IUPAC Name

(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C11H11N6O6P/c18-7-8-5(3-21-24(19,20)23-8)22-11(7)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18H,3H2,(H,19,20)/t5?,7-,8?,11-/m1/s1

InChI Key

SWFIGDRXLWNILX-CQVXPMKFSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O

Isomeric SMILES

C1C2C([C@H]([C@@H](O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O

Synonyms

1,N(6)-etheno-2-azaadenosine 3',5'-monophosphate

Origin of Product

United States

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